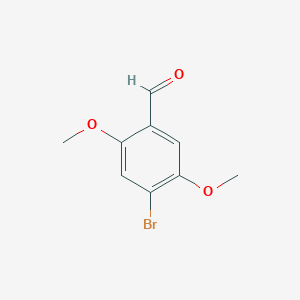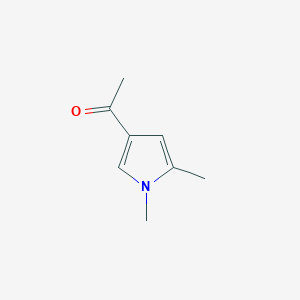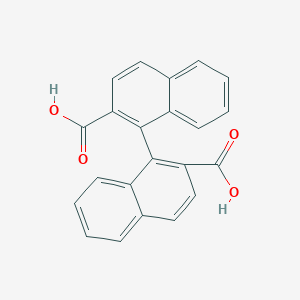
1,1'-联萘-2,2'-二羧酸
描述
1,1'-binaphthyl-2,2'-dicarboxylic acid is a naphthoic acid.
科学研究应用
医药应用
1,1'-联萘-2,2'-二羧酸: 是合成光学活性化合物的重要中间体。 它用于制备手性季铵盐,这些盐作为相转移催化剂用于生产对映体纯的药物 .
农药合成
在农药化学中,该化合物用于制备手性催化剂,这些催化剂对于通过氢化和环氧化等反应合成对映体富集的农药至关重要 .
材料科学
1,1'-联萘-2,2'-二羧酸的联萘核心在开发新型手性材料方面起着重要作用。 这些材料在制造先进的聚合物和复合材料方面具有潜在的应用 .
化学合成
该酸充当各种手性配体和催化剂的合成砌块,这些配体和催化剂对于化学工业中广泛的非对称合成过程至关重要 .
分析化学
作为手性化合物,1,1'-联萘-2,2'-二羧酸可用于开发手性鉴别分析方法,这对药物的质量控制至关重要 .
有机化学
它是许多用于对映选择性催化的手性配体的先驱,这一过程对于在有机化学中创建具有特定手性的化合物很重要 .
药物化学
该化合物参与了手性药物和中间体的合成,在开发新的药物疗法中发挥着重要作用 .
环境科学
1,1'-联萘-2,2'-二羧酸: 可用于环境科学研究,开发用于对映选择性分离污染物的手性选择剂,有助于环境监测和清理工作 .
作用机制
Target of Action
It’s known that this compound is used as an intermediate in the preparation of optically active 1,1’-binaphthyl quaternary ammonium salts, which serve as chiral phase-transfer catalysts .
Mode of Action
It’s known that this compound can participate in the asymmetric ring-opening reaction of an epoxide with an amine, which proceeds efficiently under solvent-free conditions . This suggests that the compound may interact with its targets through a similar mechanism, facilitating the ring-opening of epoxides.
Pharmacokinetics
It’s known that the compound is a solid at room temperature and should be stored in a dry environment at 2-8°c for optimal stability . These properties may influence its bioavailability and pharmacokinetics.
Result of Action
Its ability to participate in the asymmetric ring-opening of epoxides suggests that it may facilitate the formation of new chemical bonds and the generation of novel compounds .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1,1’-Binaphthalene-2,2’-dicarboxylic acid. For instance, the compound’s stability and reactivity can be affected by temperature, as it should be stored in a dry environment at 2-8°C . Additionally, the compound’s ability to participate in the asymmetric ring-opening of epoxides under solvent-free conditions suggests that it may be more effective in certain chemical environments .
生化分析
Biochemical Properties
1,1’-Binaphthalene-2,2’-dicarboxylic acid can form chiral coordination compounds with metal ions, which are widely used in chiral catalytic reactions, such as asymmetric hydrogenation and asymmetric oxidation reactions .
Cellular Effects
Its role as a chiral ligand suggests that it may influence cellular processes by interacting with metal ions involved in enzymatic reactions .
Molecular Mechanism
The molecular mechanism of 1,1’-Binaphthalene-2,2’-dicarboxylic acid is primarily related to its role as a chiral ligand. It can form coordination compounds with metal ions, which can then participate in various biochemical reactions .
Temporal Effects in Laboratory Settings
It is known to be stable under dry conditions and should be stored at 2-8°C .
Metabolic Pathways
As a chiral ligand, it may interact with enzymes or cofactors in various metabolic pathways .
属性
IUPAC Name |
1-(2-carboxynaphthalen-1-yl)naphthalene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14O4/c23-21(24)17-11-9-13-5-1-3-7-15(13)19(17)20-16-8-4-2-6-14(16)10-12-18(20)22(25)26/h1-12H,(H,23,24)(H,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDZNRNHKJQTGCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C3=C(C=CC4=CC=CC=C43)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 1,1′-Binaphthalene-2,2′-dicarboxylic acid valuable in chiral separations?
A: 1,1′-Binaphthalene-2,2′-dicarboxylic acid possesses inherent axial chirality due to the restricted rotation around the bond connecting the two naphthalene rings. This chirality allows it to differentiate between enantiomers, making it a valuable building block for chiral stationary phases (CSPs) used in high-performance liquid chromatography (HPLC) [, ].
Q2: How are CSPs containing 1,1′-Binaphthalene-2,2′-dicarboxylic acid prepared and used?
A: Researchers have developed CSPs by chemically bonding 1,1′-Binaphthalene-2,2′-dicarboxylic acid to silica gel supports [, ]. These CSPs, when packed into HPLC columns, enable the separation of various chiral compounds, including axially chiral biaryl compounds and derivatives of chiral alcohols, by differentiating based on their interactions with the chiral stationary phase [].
Q3: Can you elaborate on the role of hydrogen bonding in the chiral recognition mechanism of 1,1′-Binaphthalene-2,2′-dicarboxylic acid-based CSPs?
A: Hydrogen bonding between the amide groups of the CSPs and the racemic compounds being separated plays a crucial role in chiral discrimination []. The specific arrangement of these hydrogen bonding interactions, influenced by the inherent chirality of the 1,1′-Binaphthalene-2,2′-dicarboxylic acid moiety, leads to different affinities for each enantiomer, ultimately enabling their separation.
Q4: What factors can influence the optical resolution ability of polyamides derived from 1,1′-Binaphthalene-2,2′-dicarboxylic acid?
A: The choice of diamine used in the polyamide synthesis influences the chiral discrimination abilities of the resulting CSPs []. This suggests that the spatial arrangement and flexibility of the polyamide chains, dictated by the diamine linker, affect the accessibility and interaction of the chiral 1,1′-Binaphthalene-2,2′-dicarboxylic acid units with the racemic compounds.
Q5: How does solvent permittivity play a role in the crystallization and optical resolution of 1,1′-Binaphthalene-2,2′-dicarboxylic acid derivatives?
A: Research indicates that solvent permittivity critically affects the crystallization outcome of (S)-1-phenylethylamides of racemic 1,1′-binaphthalene-2,2′-dicarboxylic acid []. By carefully tuning the solvent permittivity, researchers could selectively crystallize either the (R,S) or (S,S) diastereomers. This control arises from the influence of solvent permittivity on the aggregation state of the amide molecules and their interactions with solvent molecules within the crystal lattice [].
Q6: What alternative synthetic routes are available for producing enantiomerically pure 1,1′-Binaphthalene-2,2′-dicarboxylic acid?
A: Besides classical resolution methods, 1,1′-Binaphthalene-2,2′-dicarboxylic acid can be synthesized from optically active 1,1′-binaphthalene-2,2′-diol with high enantiomeric excess []. This approach offers a more controlled and potentially scalable way to obtain the desired enantiomer compared to traditional resolution techniques.
Q7: Are there any reported modifications to the 1,1′-Binaphthalene-2,2′-dicarboxylic acid structure that further enhance its chiral recognition properties?
A: Researchers have successfully synthesized analogs of 1,1′-Binaphthalene-2,2′-dicarboxylic acid, such as 1,1′-bianthracene-2,2′-dicarboxylic acid, and incorporated them into CSPs []. These modified structures demonstrated enhanced chiral discrimination for a wider range of racemic compounds compared to the original 1,1′-Binaphthalene-2,2′-dicarboxylic acid-based CSPs, highlighting the potential for structure-activity relationship studies to optimize this class of chiral selectors.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



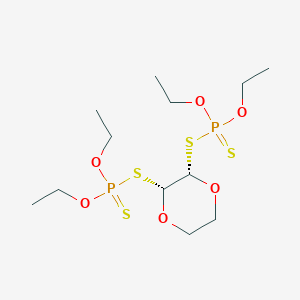



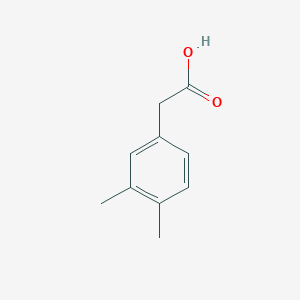

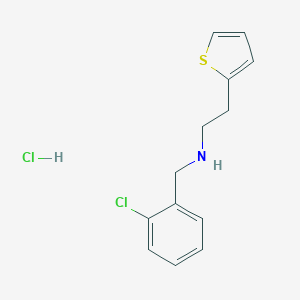
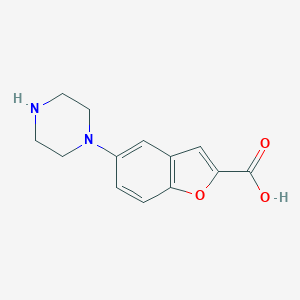
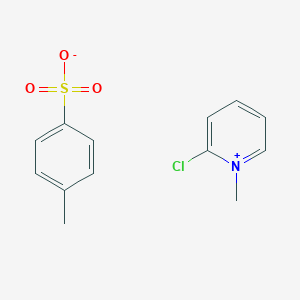
![4-[4-(4-pentoxyphenyl)phenyl]benzoic acid](/img/structure/B105342.png)
